4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide
Overview
Description
4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide is an organic compound with a complex structure that includes benzoyl and acrylamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoyl chloride with 3-(2-methyl-acryloylamino)-propylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl and acrylamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide involves its interaction with specific molecular targets. The benzoyl and acrylamide groups can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-N’-methylurea: Similar in structure but lacks the acrylamide group.
Benzoyl peroxide: Contains the benzoyl group but has different reactivity and applications.
Acrylamide: Shares the acrylamide group but is structurally simpler.
Uniqueness
4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide is unique due to the combination of benzoyl and acrylamide groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-benzoyl-N-[3-(2-methylprop-2-enoylamino)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15(2)20(25)22-13-6-14-23-21(26)18-11-9-17(10-12-18)19(24)16-7-4-3-5-8-16/h3-5,7-12H,1,6,13-14H2,2H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGFAULLJCULTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433208 | |
Record name | 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165391-55-9 | |
Record name | 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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